molecular formula C25H29N5O2S B2529351 4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol CAS No. 1095077-98-7

4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol

Cat. No. B2529351
M. Wt: 463.6
InChI Key: QMGAOHKENZPTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol" is a complex molecule that appears to be related to various research areas, including antimicrobial activity, molecular structure analysis, and synthesis of novel derivatives. The compound contains several functional groups and structural motifs, such as benzothiazole, pyrazole, and piperazine, which are common in medicinal chemistry for their biological activities.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including coupling reactions and condensation reactions. For instance, novel triazolyl benzene derivatives have been synthesized through a coupling reaction between aminopyrazol carbonitrile and aryl diazonium chlorides, followed by characterization with spectroscopic analyses . Similarly, pyrazole derivatives have been synthesized using efficient catalysts like 1,3,5-Tris(hydrogensulfato) benzene for condensation reactions . These methods provide a basis for the synthesis of complex molecules like the one , which may involve similar synthetic strategies.

Molecular Structure Analysis

Molecular structure analysis often involves computational methods such as Hartree-Fock and density functional theory (DFT) to determine the most stable conformers and to predict vibrational spectra . These studies provide insights into the conformational stability and molecular geometry, which are crucial for understanding the molecule's interactions and reactivity. X-ray crystallography is another powerful tool used to confirm the molecular structure, as seen in the synthesis and characterization of pyrazole derivatives .

Chemical Reactions Analysis

The compound may undergo various chemical reactions due to its functional groups. For example, pyrazole derivatives can participate in C-N coupling reactions , and the presence of a benzothiazole moiety may introduce additional reactivity. The specific chemical reactions that the compound can undergo would depend on the reactivity of its functional groups and the conditions under which it is subjected.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound can be influenced by its molecular organization and the presence of different substituents. Studies on related compounds have shown that molecular aggregation can affect fluorescence properties and molecular organization within lipid bilayers . The solvent can also have a significant effect on molecular aggregation and fluorescence lifetimes . Additionally, the antimicrobial activity of related compounds has been evaluated, indicating potential biological applications .

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of related benzothiazole and pyrazole derivatives. For instance, studies on the synthesis of certain benzothiazole methyl pyrazolines and triazolyl methyl benzothiazoles have revealed methods to synthesize these compounds from condensation and cyclization reactions. These processes highlight the intricate chemistry involved in creating complex molecules that can serve as precursors or analogs to the specified chemical (Uma et al., 2017). Further research has detailed the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating their potential as anti-tumor agents (Gomha et al., 2016).

Biological Activities

A significant focus has been on evaluating the biological activities of these compounds. For example, novel 2-(1,2,3-triazol-4-yl)pyrazol-1-yl thiazoles have been synthesized, with some structures confirmed by X-ray crystallography, hinting at potential applications in medicinal chemistry (Kariuki et al., 2022). Additionally, the antimicrobial activities of 1,4-bis(triazol-4-yl)benzene and pyrazole-4-carbonitrile derivatives have been explored, indicating their potential as antimicrobial agents (Al‐Azmi et al., 2020).

Potential Therapeutic Applications

The exploration of thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moieties has shown promising antimicrobial and antiproliferative activities. This research suggests the therapeutic potential of such compounds in treating microbial infections and cancer (Mansour et al., 2020). Further studies have synthesized novel pyrazole derivatives as potential PET agents for imaging neuroinflammation, demonstrating the broad applicability of these compounds in biomedical imaging and diagnostics (Wang et al., 2018).

Future Directions

Thiazole derivatives have shown promise in various fields of medicinal chemistry. Future research could focus on the design and development of different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

properties

CAS RN

1095077-98-7

Product Name

4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol

Molecular Formula

C25H29N5O2S

Molecular Weight

463.6

IUPAC Name

4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-2-[(4-methylpiperazin-1-yl)methyl]benzene-1,3-diol

InChI

InChI=1S/C25H29N5O2S/c1-4-16-13-17(24(32)18(23(16)31)14-30-11-9-29(3)10-12-30)22-21(15(2)27-28-22)25-26-19-7-5-6-8-20(19)33-25/h5-8,13,31-32H,4,9-12,14H2,1-3H3,(H,27,28)

InChI Key

QMGAOHKENZPTEM-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C(=C1O)CN2CCN(CC2)C)O)C3=NNC(=C3C4=NC5=CC=CC=C5S4)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.